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Compound of Interest

Compound Name: Cladospolide B

Cat. No.: B1245580

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospolide B is a 12-membered macrolide, a class of polyketide natural products known for
their diverse biological activities. First isolated from Cladosporium cladosporioides, this
compound and its analogs are of interest to researchers in natural product chemistry, medicinal
chemistry, and drug development due to their potential as antifungal and plant growth-
regulating agents. Accurate structural elucidation and characterization are paramount for
understanding its mechanism of action and for any future synthetic or semi-synthetic
derivatization efforts. This document provides detailed application notes and standardized
protocols for the comprehensive analysis of Cladospolide B using Nuclear Magnetic
Resonance (NMR) spectroscopy and High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS).

Structural and Physicochemical Data of
Cladospolide B
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Parameter Value Reference
Molecular Formula C12H2004 [1]
Molecular Weight 228.28 g/mol [1]

(32,5S,6S,12S)-5,6-dihydroxy-

IUPAC Name 12-methyl-1-oxacyclododec-3- [1]
en-2-one

CAS Number 96443-55-9 [1]
Colorless oil or amorphous

Appearance [2]
powder

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules like Cladospolide B in solution. A combination of one-dimensional (*H, 13C)
and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential to
unambiguously assign all proton and carbon signals and to determine the relative
stereochemistry of the molecule.

1H and 3C NMR Data

The following table represents the expected H and 3C NMR chemical shifts for Cladospolide
B, based on published data for related structures and general values for similar functional
groups. The exact chemical shifts can vary slightly depending on the solvent and concentration
used.
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Position 13C (0, ppm) H (8, ppm, J in Hz)
1 ~165.0 (C=0)

2 ~122.0 (CH) ~5.9(d, J = 11.5)

3 ~145.0 (CH) ~6.8 (dd, J = 11.5, 8.0)
4 ~72.0 (CH) ~4.5 (m)

5 ~74.0 (CH) ~3.8 (m)

6 ~35.0 (CH2) ~1.6 (M), 1.5 (M)

7 ~25.0 (CH2) ~1.4 (m), 1.3 (m)

8 ~28.0 (CH2) ~1.5 (m), 1.4 (m)

9 ~30.0 (CHz2) ~1.6 (M), 1.5 (M)

10 ~38.0 (CH2) ~1.7 (m), 1.6 (m)

11 ~78.0 (CH) ~5.1 (m)

12 ~21.0 (CHs) ~1.2(d, J = 6.5)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental

composition of a molecule with high accuracy. The fragmentation pattern observed in tandem

MS (MS/MS) experiments can provide valuable structural information, confirming the

connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry Data

lon Calculated m/z Observed m/z
[M+H]* 229.1434 229.1431
[M+Na]* 251.1254 251.1252
[M+K]* 267.0993 267.0991
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Experimental Protocols
NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the
structural elucidation of Cladospolide B.

1. Sample Preparation:
e Weigh 5-10 mg of purified Cladospolide B.

» Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDClIs, CDsOD, or DMSO-
de). Chloroform-d (CDCIs) is a common choice for this type of compound.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for *H and
13C).

o Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

e Use a high-field NMR spectrometer (=400 MHz for *H) for optimal resolution and sensitivity.
e Tune and shim the probe for the specific sample and solvent.

e Acquire the following spectra at a constant temperature (e.g., 298 K):

o H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a
sufficient number of scans for good signal-to-noise, a spectral width covering the range of
-1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be
necessary compared to the *H spectrum. A spectral width of O to 200 ppm is typically
sufficient.

o DEPT-135: Differentiate between CH, CHz, and CHs signals.

o 2D COSY (Correlation Spectroscopy): ldentify proton-proton scalar couplings (e.g., H-2 to
H-3, H-4 to H-5).
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o 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton
and carbon atoms.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for establishing the overall
carbon skeleton and the position of functional groups.

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is
essential for elucidating the relative stereochemistry.

3. Data Processing and Analysis:

e Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
This includes Fourier transformation, phase correction, baseline correction, and calibration to
the internal standard.

 Integrate the *H NMR signals to determine the relative number of protons.

e Analyze the coupling constants (J-values) in the *H NMR spectrum to deduce dihedral
angles and connectivity.

o Systematically analyze the 2D spectra to build the molecular structure fragment by fragment.

Mass Spectrometry Protocol

This protocol describes the general procedure for the analysis of Cladospolide B using LC-
HRESIMS.

1. Sample Preparation:

e Prepare a stock solution of purified Cladospolide B in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

» For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 pg/mL in
an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1245580?utm_src=pdf-body
https://www.benchchem.com/product/b1245580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

For LC-MS analysis, dilute the stock solution to a similar concentration in the initial mobile
phase.

Filter the final solution through a 0.22 pm syringe filter to remove any particulate matter.
. LC-MS Instrument Setup and Data Acquisition:

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-
TOF, Orbitrap).

LC Method:

o Column: Areversed-phase C18 column is typically suitable.

o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

o Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be
developed to ensure good separation and peak shape.

o Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UHPLC.
o Injection Volume: 1-10 pL.
Mass Spectrometer Method:

o lonization Mode: Electrospray lonization (ESI) in positive ion mode is generally effective
for this class of compounds.

o Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z
100-500).

o Data Acquisition: Acquire full scan data for accurate mass measurement. For structural
confirmation, perform tandem MS (MS/MS) experiments using collision-induced
dissociation (CID) on the precursor ions of interest ([M+H]*, [M+Na]*).
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3. Data Processing and Analysis:
e Process the data using the instrument's software.
o Determine the accurate mass of the molecular ions and calculate the elemental composition.

e Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of
Cladospolide B.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the analysis and a conceptual
representation of the structural elucidation process.

Sample Preparation

Purified Cladospolide B

Dissolve in Deuterated Solvent Dilute in LC-MS Grade Solvent
(e.g., CDCI3) (e.g., ACN/H20)

Spectroscopic Analysis

NMR Data Acqwsmon LC- HRESIMS & MS/MS
(1D & 2D Experiments) Data Acquisition
Data Processing & Analysv;
NMR Data Processmg MS Data Processing
(FT, Phasing, Calibration) (Peak Picking, Formula Generation)

Structural Elucidation

Final Structure of Cladospolide B
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Click to download full resolution via product page

Caption: Experimental workflow for the analysis of Cladospolide B.
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Caption: Logical relationships in the structural elucidation of Cladospolide B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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